A Comprehensive Technical Guide to the Synthesis of Methyl 4-aminooxane-4-carboxylate
A Comprehensive Technical Guide to the Synthesis of Methyl 4-aminooxane-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminooxane-4-carboxylate is a pivotal, non-proteinogenic amino acid derivative featuring a constrained tetrahydropyran (oxane) scaffold. This structural motif is of significant interest in medicinal chemistry for its ability to impart conformational rigidity into peptide-based therapeutics and to serve as a versatile building block for novel enzyme inhibitors and other complex molecular architectures.[1] This guide provides an in-depth exploration of a robust and widely-utilized synthetic pathway to this compound, beginning from the commercially available tetrahydro-4H-pyran-4-one. We will dissect the mechanistic underpinnings of each synthetic step, offer detailed, field-proven experimental protocols, and present the scientific rationale behind critical process parameters. The synthesis follows a modified Strecker-type pathway to construct the core α-amino acid structure, followed by a direct esterification to yield the target methyl ester.
Strategic Approach: A Retrosynthetic Analysis
To logically devise a synthetic plan, we begin by deconstructing the target molecule, Methyl 4-aminooxane-4-carboxylate, into simpler, more readily available precursors. The analysis reveals a straightforward strategy hinging on two key bond disconnections: the ester linkage and the carbon-nitrogen/carbon-carboxyl bonds at the C4 position.
Caption: Retrosynthetic pathway for Methyl 4-aminooxane-4-carboxylate.
This retrosynthetic logic points to a two-stage synthesis:
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Formation of the α-amino acid scaffold: A Strecker-type reaction on tetrahydro-4H-pyran-4-one using a cyanide source and an ammonia source.
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Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.
The Synthetic Pathway: Mechanism and Rationale
The chosen forward synthesis is a robust and scalable method that proceeds through a spiro-hydantoin intermediate, a common outcome of the Bucherer-Bergs reaction, which is mechanistically related to the Strecker synthesis.
Caption: Overall synthetic workflow.
Step 1: Bucherer-Bergs Reaction to form Spiro-hydantoin Intermediate
This initial step efficiently constructs the core α-amino-α-carbonitrile framework, which cyclizes in situ to form a stable hydantoin ring system.
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Reaction: Tetrahydro-4H-pyran-4-one reacts with ammonium carbonate and sodium cyanide in an aqueous ethanol solvent system.[2]
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Mechanism:
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Imine Formation: Ammonium carbonate provides ammonia, which condenses with the ketone to form an imine intermediate.
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Cyanide Attack: The cyanide ion (from NaCN) acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.
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Hydantoin Formation: The aminonitrile undergoes intramolecular cyclization with cyanic acid (also derived from the reaction conditions) followed by rearrangement and hydrolysis to form the thermodynamically stable 5,5-spiro-hydantoin derivative.
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Causality of Experimental Choices:
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Ammonium Carbonate: This reagent is an ideal choice as it serves as a solid, easily handled source of both ammonia (for imine formation) and carbon dioxide/carbonate, which facilitates the formation of the hydantoin ring and helps buffer the reaction medium.
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Solvent System (Water/Ethanol): A mixed solvent system is crucial for solvating both the relatively nonpolar organic starting material (tetrahydropyrone) and the inorganic salts (ammonium carbonate, sodium cyanide).[2]
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Temperature (60-70°C): Heating the reaction mixture provides the necessary activation energy to drive the condensation and cyclization reactions to completion within a practical timeframe of 3-4 hours.[1][2]
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Step 2: Hydrolysis of the Spiro-hydantoin
The stable hydantoin ring must be opened to liberate the desired amino acid.
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Reaction: The spiro-hydantoin intermediate is subjected to vigorous basic hydrolysis using a strong base like sodium hydroxide, followed by acidic workup.[2]
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Mechanism: Under strong basic conditions and heat, the hydroxide ions attack the carbonyl carbons of the hydantoin ring, leading to sequential ring-opening through hydrolysis of the amide bonds. Acidification of the resulting carboxylate and amino groups with an acid like HCl protonates them, precipitating the free amino acid.
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Causality of Experimental Choices:
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Strong Base (NaOH): A strong base is required to overcome the stability of the hydantoin ring and effectively hydrolyze the amide linkages.
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Acidic Workup: Adjusting the pH to 2-4 with hydrochloric acid serves a dual purpose: it neutralizes the excess base and protonates the amino and carboxylate groups, causing the zwitterionic amino acid to precipitate from the aqueous solution, facilitating its isolation.[2]
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Step 3: Fischer Esterification to Yield the Methyl Ester
The final step is the conversion of the carboxylic acid to its methyl ester. A particularly effective modern variant of the Fischer esterification utilizes trimethylchlorosilane (TMSCl).
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Reaction: 4-Aminooxane-4-carboxylic acid is treated with methanol in the presence of an acid catalyst.
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Mechanism (with TMSCl):
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In Situ HCl Generation: TMSCl reacts rapidly with methanol to generate methoxytrimethylsilane and, crucially, anhydrous hydrogen chloride (HCl) directly in the reaction mixture.[3]
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Carbonyl Activation: The generated HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
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Proton Transfer & Elimination: A series of proton transfers and the elimination of a water molecule yields the protonated methyl ester, which is then deprotonated to give the final product, typically isolated as its hydrochloride salt.
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Causality of Experimental Choices:
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Methanol as Reagent and Solvent: Using methanol in excess serves both as the nucleophile and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
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Trimethylchlorosilane (TMSCl): This reagent is superior to simply bubbling HCl gas or using concentrated sulfuric acid. It provides a convenient and anhydrous source of HCl in situ, leading to high yields at room temperature and simplifying the procedure.[3] The resulting hydrochloride salt of the amino ester is often a stable, crystalline solid, which simplifies purification.
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Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Aminooxane-4-carboxylic acid[2]
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Reaction Setup: To a solution of deionized water (500 mL) and ethanol (500 mL) in a suitable reaction vessel, add tetrahydro-4H-pyran-4-one (100 g, 1.0 mol).
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Reagent Addition: To the stirred solution, add ammonium carbonate (247 g, 2.57 mol) followed by sodium cyanide (89 g, 1.82 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Reaction: Heat the mixture to 60°C and maintain this temperature with stirring for 3 hours.
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Isolation of Intermediate: Cool the reaction mixture to 5°C in an ice bath. The spiro-hydantoin intermediate will precipitate as a white solid.
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Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with two portions of ice-cold water to remove residual inorganic salts.
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Hydrolysis: Transfer the entire moist filter cake to a round-bottom flask equipped with a reflux condenser. Add a 40-60% aqueous solution of sodium hydroxide.
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Reaction: Heat the mixture to reflux and maintain for 5-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
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Workup and Precipitation: Cool the reaction mixture. Carefully adjust the pH to 2-4 by the slow addition of concentrated hydrochloric acid. The target amino acid will precipitate out of solution.
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Final Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60-70°C to yield 4-aminooxane-4-carboxylic acid.
Protocol 2: Synthesis of Methyl 4-aminooxane-4-carboxylate Hydrochloride[3]
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Reaction Setup: Suspend the 4-aminooxane-4-carboxylic acid (0.1 mol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
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Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (TMSCl) (0.22 mol, 1.1 eq. per functional group to be esterified and protonated) to the stirred suspension.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 12-24 hours).
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Isolation: Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
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Purification: The resulting solid is the crude Methyl 4-aminooxane-4-carboxylate hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white crystalline solid.
Data Summary & Characterization
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 & 2 | Tetrahydro-4H-pyran-4-one, (NH₄)₂CO₃, NaCN, NaOH | Water/Ethanol | 60°C then Reflux | 3h then 6h | 70-85% |
| 3 | 4-Aminooxane-4-carboxylic acid, TMSCl | Methanol | Room Temp. | 12-24h | >90% |
Characterization of Methyl 4-aminooxane-4-carboxylate Hydrochloride:
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¹H NMR: Expect characteristic signals for the methyl ester protons (~3.8 ppm), the protons on the tetrahydropyran ring, and a broad signal for the ammonium protons.
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¹³C NMR: Expect signals for the ester carbonyl carbon (~170 ppm), the quaternary C4 carbon, the methyl ester carbon (~53 ppm), and the carbons of the oxane ring.
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Mass Spectrometry (ESI+): The molecular ion peak corresponding to the free base [M+H]⁺ should be observed.
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FT-IR: Characteristic absorptions for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.
References
- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
- 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1. Benchchem.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC | NIH.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl




